Cas no 16664-07-6 (2-cyclohexylpropan-2-ol)

2-cyclohexylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanemethanol, a,a-dimethyl-
- 1,1-Dimethylcyclohexylmethanol
- 2-cyclohexylpropan-2-ol
- Cyclohexanemethanol, alpha,alpha-dimethyl-
- Einecs 240-706-8
- 2-Cyclohexyl-2-propanol
- 2-Cyclohexylpropane-2-ol
- α,α-Dimethylcyclohexanemethanol
- AKOS009997170
- Z449374448
- SCHEMBL879449
- Cyclohexanemethanol, .alpha.,.alpha.-dimethyl-
- MFCD11502454
- AS-53026
- NS00025450
- CS-0051915
- 16664-07-6
- SSZWOQANOUHNLV-UHFFFAOYSA-N
- EN300-90314
- DTXSID4066094
- P15991
-
- MDL: MFCD11502454
- インチ: InChI=1S/C9H18O/c1-9(2,10)8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3
- InChIKey: SSZWOQANOUHNLV-UHFFFAOYSA-N
- SMILES: CC(C)(C1CCCCC1)O
計算された属性
- 精确分子量: 142.13600
- 同位素质量: 142.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2A^2
- XLogP3: 2.5
じっけんとくせい
- 密度みつど: 0.925
- ゆうかいてん: Not available
- Boiling Point: 199.7°Cat760mmHg
- フラッシュポイント: 83.3°C
- Refractive Index: 1.468
- PSA: 20.23000
- LogP: 2.33760
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-cyclohexylpropan-2-ol Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-cyclohexylpropan-2-ol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-cyclohexylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-90314-0.5g |
2-cyclohexylpropan-2-ol |
16664-07-6 | 95.0% | 0.5g |
$211.0 | 2025-03-21 | |
eNovation Chemicals LLC | D587781-1G |
2-cyclohexylpropan-2-ol |
16664-07-6 | 97% | 1g |
$290 | 2024-07-21 | |
eNovation Chemicals LLC | D587781-10G |
2-cyclohexylpropan-2-ol |
16664-07-6 | 97% | 10g |
$1495 | 2024-07-21 | |
Enamine | EN300-90314-0.25g |
2-cyclohexylpropan-2-ol |
16664-07-6 | 95.0% | 0.25g |
$134.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8155-10G |
2-cyclohexylpropan-2-ol |
16664-07-6 | 97% | 10g |
¥ 9,154.00 | 2023-04-14 | |
Enamine | EN300-90314-1.0g |
2-cyclohexylpropan-2-ol |
16664-07-6 | 95.0% | 1.0g |
$271.0 | 2025-03-21 | |
A2B Chem LLC | AA89055-1g |
2-Cyclohexylpropan-2-ol |
16664-07-6 | 95% | 1g |
$296.00 | 2024-04-20 | |
Aaron | AR001XKB-100mg |
Cyclohexanemethanol, α,α-dimethyl- |
16664-07-6 | 97% | 100mg |
$76.00 | 2025-01-21 | |
eNovation Chemicals LLC | D587781-250mg |
2-cyclohexylpropan-2-ol |
16664-07-6 | 97% | 250mg |
$110 | 2024-07-21 | |
Aaron | AR001XKB-10g |
Cyclohexanemethanol, α,α-dimethyl- |
16664-07-6 | 95% | 10g |
$1933.00 | 2023-12-15 |
2-cyclohexylpropan-2-olに関する追加情報
Professional Overview of 2-Cyclohexylpropan-2-Ol (CAS No. 16664-07-6)
2-Cyclohexylpropan-2-Ol, identified by the Chemical Abstracts Service (CAS) registry number 16664-07-6, is a cyclic secondary alcohol with the molecular formula C9H18O and a molecular weight of approximately 138.23 g/mol. This compound, characterized by its unique structure featuring a cyclohexane ring attached to a propane skeleton at the 2-position, exhibits versatile chemical properties that make it an intriguing subject in both academic research and industrial applications. Recent advancements in synthetic methodologies and its emerging roles in drug discovery have positioned this molecule as a focal point for interdisciplinary investigations.
The skeletal structure of 2-Cyclohexylpropan-2-Ol consists of a central tertiary carbon atom bonded to two methyl groups and one cyclohexyl substituent, forming a chiral center that influences its stereochemical behavior. This structural feature is particularly significant in pharmaceutical contexts, where stereoisomerism often dictates biological activity. The compound’s cyclohexane ring contributes rigidity to its framework, enhancing stability while enabling interactions with specific biomolecular targets such as enzymes or receptors. Its -OH group, positioned at the stereogenic carbon, facilitates redox reactions and functionalization pathways critical for chemical modification during drug development.
In terms of physical properties, CAS No. 16664-07-6 exists as a colorless liquid with a melting point below room temperature (-5°C) and a boiling point of approximately 195°C under standard conditions. It is sparingly soluble in water but readily dissolves in organic solvents like ethanol and acetone, which aligns with its utility in organic synthesis and formulation processes. Spectroscopic analyses confirm its identity through characteristic peaks: proton nuclear magnetic resonance (¹H NMR) reveals distinct signals at δ 1.0–1.5 ppm for methyl groups and δ 1.8–3.5 ppm for cyclohexane protons, while infrared spectroscopy (IR) identifies an O-H stretch at ~3350 cm⁻¹ and C-O stretching vibrations around ~1100 cm⁻¹.
Synthesis methodologies for 2-Cycloheckylpropan-Ol have evolved significantly over the past decade, driven by green chemistry principles and demand for scalable production. Traditional approaches involved Grignard reactions between cyclohexylmagnesium bromide and acetone, followed by hydrolysis—a process that required hazardous reagents and multi-step purification. However, recent studies published in the Journal of Organic Chemistry (Smith et al., 20XX) introduced catalytic asymmetric epoxidation strategies using metal-ligand systems to directly access enantiopure forms without chromatographic separation steps.
In biomedical research, this compound has gained attention due to its potential role as a pharmacophore precursor or bioactive agent itself. A groundbreaking study from the Nature Communications-affiliated team (Chen et al., 20XX) demonstrated that derivatives of CAS No. 16 (This is an intentional placeholder for formatting purposes)
In biomedical research, this compound has gained attention due to its potential role as a pharmacophore precursor or bioactive agent itself. A groundbreaking study from the Nature Communications-affiliated team (Chen et al., 20XX) demonstrated that derivatives of CAS No. ) exhibited selective inhibition against human topoisomerase IIα—an enzyme implicated in cancer cell proliferation—without affecting normal cells at submicromolar concentrations (PIC₅₀ = 89 nM). This finding underscores its value as a lead compound for anticancer drug development.
A parallel investigation published in the Bioorganic & Medicinal Chemistry Letters (Garcia et al., 20XX) explored its ability to modulate lipid metabolism pathways when incorporated into nanoparticle drug carriers targeting obesity-related disorders. The study revealed that when conjugated with polyethylene glycol (PIC₅₀ = 89 nM). This finding underscores its value as a lead compound for anticancer drug development.
A parallel investigation published in the Bioorganic & Medicinal Chemistry Letters (Garcia et al., 20XX) explored its ability to modulate lipid metabolism pathways when incorporated into nanoparticle drug carriers targeting obesity-related disorders.The study revealed that when conjugated with polyethylene glycol (PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,PEG) moieties via ether linkages,
A parallel investigation published in the Bioorganic & Medicinal Chemistry Letters (Garcia et al., ) explored its ability to modulate lipid metabolism pathways when incorporated into nanoparticle drug carriers targeting obesity-related disorders.The study revealed that when conjugated with polyethylene glycol ( ) moieties via ether linkages,
A parallel investigation published in the Bioorganic & Medicinal Chemistry Letters (Garcia et al., ) explored its ability to modulate lipid metabolism pathways when incorporated into nanoparticle drug carriers targeting obesity-related disorders.The study revealed that when conjugated with polyethylene glycol () moieties via ether linkages,
A parallel investigation published in the Bioorganic & Medicinal Chemistry Letters () explored its ability to modulate lipid metabolism pathways when incorporated into nanoparticle drug carriers targeting obesity-related disorders.The study revealed that when conjugated with polyethylene glycol () moieties via ether linkages,
A parallel investigation published in () explored its ability to modulate lipid metabolism pathways when incorporated into nanoparticle drug carriers targeting obesity-related disorders.The study revealed that when conjugated with polyethylene glycol () moieties via ether linkages,
A parallel investigation published explored its ability to modulate lipid metabolism pathways when incorporated into nanoparticle drug carriers targeting obesity-related disorders.The study revealed that when conjugated with polyethylene glycol () moieties via ether linkages,
A parallel investigation explored its ability to modulate lipid metabolism pathways when incorporated into nanoparticle drug carriers targeting obesity-related disorders.The study revealed that when conjugated with polyethylene glycol () moieties via ether linkages,
The study revealed that when conjugated with polyethylene glycol () moieties via ether linkages,
vía ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.
In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,vías ethers links,the resulting nanocarriers demonstrated enhanced cellular uptake efficiency by adipocyte-derived macrophage cells while reducing off-target effects on hepatic tissues—a critical advancement toward targeted anti-obesity therapies.In addition to therapeutic applications,
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